
4-Bromo-3-fluoro-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-fluoro-5-nitropyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-5-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the nitration of 3-bromo-4-fluoropyridine using nitric acid and sulfuric acid to introduce the nitro group at the 5-position . Another approach involves the bromination of 3-fluoro-5-nitropyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 4-bromo-3-fluoro-5-aminopyridine.
Cross-Coupling Reactions: Formation of biaryl compounds and other complex structures.
Scientific Research Applications
4-Bromo-3-fluoro-5-nitropyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-5-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of electron-withdrawing groups (bromine, fluorine, nitro) can influence its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluoro-5-nitropyridine
- 4-Bromo-2-fluoro-5-nitropyridine
- 3-Fluoro-5-nitropyridine
Uniqueness
4-Bromo-3-fluoro-5-nitropyridine is unique due to the specific arrangement of its substituents, which can lead to distinct reactivity patterns and applications compared to its analogs . The combination of bromine, fluorine, and nitro groups provides a versatile platform for further functionalization and derivatization .
Properties
Molecular Formula |
C5H2BrFN2O2 |
|---|---|
Molecular Weight |
220.98 g/mol |
IUPAC Name |
4-bromo-3-fluoro-5-nitropyridine |
InChI |
InChI=1S/C5H2BrFN2O2/c6-5-3(7)1-8-2-4(5)9(10)11/h1-2H |
InChI Key |
FHZHOUCMLVWWDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


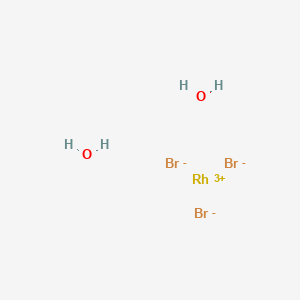
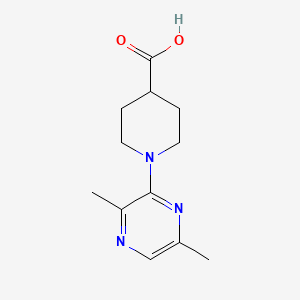
![5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13122012.png)

![5-Vinyl-1H-pyrazolo[3,4-b]pyridinehydrochloride](/img/structure/B13122021.png)
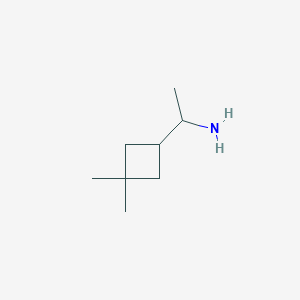

![7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13122033.png)

![3-Cyclopropylbenzo[d]isoxazol-7-amine](/img/structure/B13122056.png)
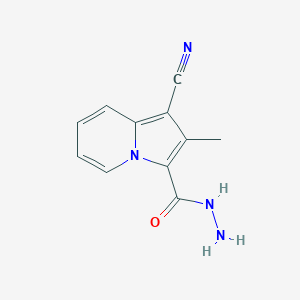
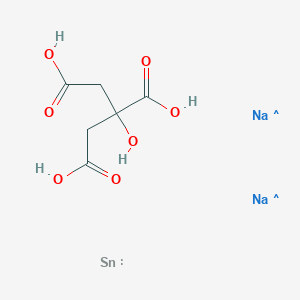
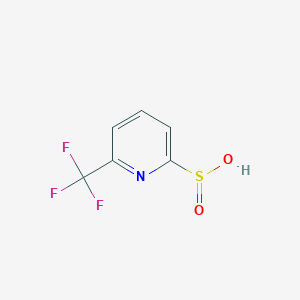
![(R)-3-Ethynyl-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13122076.png)
